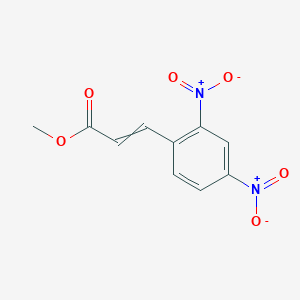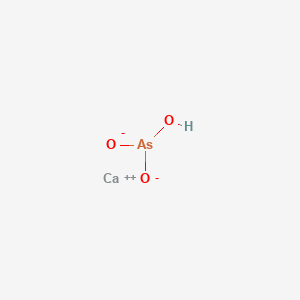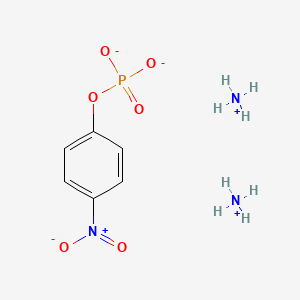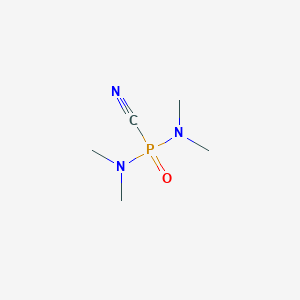![molecular formula C8H12O3 B13734570 1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one CAS No. 13434-06-5](/img/structure/B13734570.png)
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one is a bicyclic lactone with a tetrahydropyran ring.
Preparation Methods
The synthesis of 1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one typically involves multiple steps starting from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer). The process includes the formation of intermediates through reactions such as ring-opening polymerization and cationic polymerization. Strong Lewis acids like antimony pentafluoride and antimony pentachloride are often used as initiators in these reactions .
Chemical Reactions Analysis
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polysaccharides and other polymers through ring-opening polymerization.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development and other medicinal applications.
Material Science: Its properties are explored for creating novel materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one involves its interaction with various molecular targets. The compound can undergo ring-opening polymerization, where the ring structure is broken and forms long polymer chains. This process is initiated by cationic species and involves the formation of intermediates that propagate the polymerization reaction .
Comparison with Similar Compounds
1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one can be compared with other bicyclic acetals and lactones, such as:
6,8-Dioxabicyclo[3.2.1]octane: Similar in structure but lacks the methyl groups at positions 1 and 4.
6,8-Dioxabicyclo[3.2.1]oct-3-ene: Contains a double bond in the ring structure.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: Contains a nitrogen atom in the ring, making it an oxalactam.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
13434-06-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12O3/c1-5-3-4-8(2)7(9)10-6(5)11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
AOCNTHZAYWSGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(=O)OC1O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


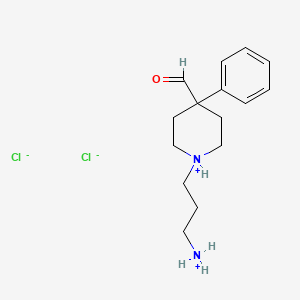
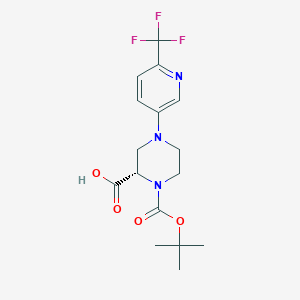
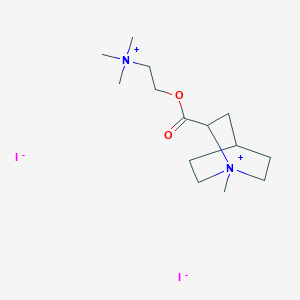
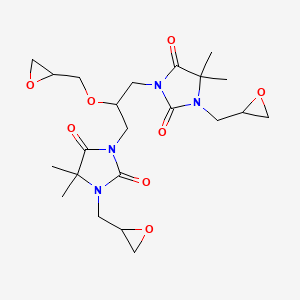
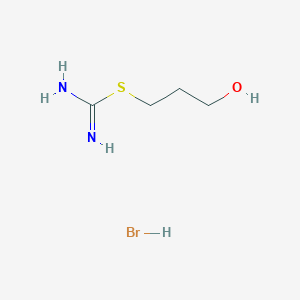
![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
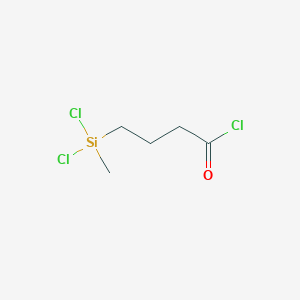
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)

![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)
